Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-
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Overview
Description
N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that belongs to the class of phthalazine derivatives.
Preparation Methods
The synthesis of N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves several steps. One common method starts with the preparation of a benzoic acid derivative, which is then converted into a benzoxazin-1-one derivative . This intermediate is further reacted with hydrazine to form an oxophthalazin-2(1H)-yl) acetohydrazide . The final step involves the reaction of this intermediate with benzyl chloride to yield N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives, while reduction reactions can produce hydrazine derivatives .
Scientific Research Applications
N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its antimicrobial and antitumor activities . In medicine, phthalazine derivatives, including N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide, are known for their potential as antihypertensive agents and serotonin reuptake inhibitors . Additionally, this compound has applications in the pharmaceutical industry as a precursor for the synthesis of drugs with interesting pharmacological properties .
Mechanism of Action
The mechanism of action of N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions result in the modulation of various biological processes, such as inflammation and cell proliferation . The compound’s ability to bind to gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels also contributes to its pharmacological effects .
Comparison with Similar Compounds
N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can be compared with other similar compounds, such as Azelastin, Vatalanib, and Hydralazine . These compounds share the phthalazine core structure but differ in their substituents and specific biological activities . For example, Azelastin is an antihistamine, Vatalanib is a vascular endothelial growth factor receptor (VEGFR) inhibitor, and Hydralazine is an antihypertensive agent . The uniqueness of N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties .
Properties
CAS No. |
61051-55-6 |
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Molecular Formula |
C16H15N5S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-benzyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C16H15N5S/c22-16(17-10-12-6-2-1-3-7-12)21-20-15-14-9-5-4-8-13(14)11-18-19-15/h1-9,11H,10H2,(H,19,20)(H2,17,21,22) |
InChI Key |
KZAPTMDJXZLOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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